4-(1H-Indol-6-YL)benzoic acid

Catalog No.
S9080854
CAS No.
406232-66-4
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
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4-(1H-Indol-6-YL)benzoic acid

CAS Number

406232-66-4

Product Name

4-(1H-Indol-6-YL)benzoic acid

IUPAC Name

4-(1H-indol-6-yl)benzoic acid

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c17-15(18)12-4-1-10(2-5-12)13-6-3-11-7-8-16-14(11)9-13/h1-9,16H,(H,17,18)

InChI Key

DSXWBCOBYYINAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)C(=O)O

Key Synthetic Pathways for Indole-Benzene Hybrid Systems

The synthesis of 4-(1H-indol-6-YL)benzoic acid relies on strategic bond formation between the indole and benzene rings. Two predominant approaches dominate modern synthetic workflows:

  • Suzuki-Miyaura Cross-Coupling:
    Palladium-catalyzed coupling between 6-bromoindole derivatives and benzoic acid-containing boronic esters enables direct aryl-aryl bond formation. For example, Pd(dppf)Cl₂ catalyzes the reaction between 6-bromoindole and 4-carboxyphenylboronic acid in dimethoxyethane (DME) with potassium carbonate, achieving yields up to 84% [3]. Catalyst screening reveals Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ (22%) and Pd(PCy₃)₂ (57%) due to enhanced electron-rich coordination sites [3].

  • Decarboxylative Oxidative Coupling:
    Silver-mediated decarboxylation of benzoic acid derivatives facilitates direct coupling with indoles. For instance, 4-carboxybenzenediazonium salts react with 6-substituted indoles under acidic conditions, forming biaryl linkages via radical intermediates [4]. This method avoids pre-functionalized boronic acids but requires careful pH control to suppress homocoupling [4].

MethodCatalystYield (%)Selectivity (C6 vs. C5)
Suzuki-MiyauraPd(dppf)Cl₂84>95% C6
DecarboxylativeAg₂CO₃/Pd(OAc)₂6880% C6

Regioselective Functionalization of Indole Ring Systems

Achieving C6 substitution on the indole nucleus necessitates directed strategies to overcome inherent C3 reactivity:

  • Directed Ortho-Metalation:
    Protecting the indole nitrogen with a pivaloyl group enables lithium-halogen exchange at C6 using n-BuLi, followed by quenching with electrophiles like CO₂ to install carboxylic acid precursors [2].

  • Electrophilic Aromatic Substitution:
    Nitration at C5 (via HNO₃/H₂SO₄) directs subsequent bromination to C6 due to steric and electronic effects. Reduction of the nitro group and Sandmeyer reaction yield 6-bromoindole, a key intermediate [5].

  • Transition Metal-Mediated C–H Activation:
    Pd(II) catalysts with mono-protected amino ligands (MPAA) selectively activate C6–H bonds in indole, enabling direct arylation with iodoarenes [4].

Carboxylic Acid Group Introduction Techniques

Incorporating the benzoic acid moiety employs three primary strategies:

  • Boronic Acid Coupling:
    4-Carboxyphenylboronic acid participates in Suzuki-Miyaura reactions with 6-bromoindole, directly appending the carboxylic acid group [3].

  • Hydrolysis of Nitriles:
    Coupling 6-bromoindole with 4-cyanophenylboronic acid followed by acidic hydrolysis (HCl/H₂O, reflux) yields the target acid .

  • Carboxylation with CO₂:
    Pd-catalyzed carboxylation of 6-bromoindole derivatives using CO₂ (1 atm) in the presence of Cs₂CO₃ installs the carboxylic acid group at the benzene ring [4].

Purification Protocols and Yield Optimization

Final product purity and yield depend on multistep purification and reaction parameter tuning:

  • Chromatographic Methods:
    Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) removes unreacted boronic acids and palladium residues [3]. Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves regioisomeric impurities [6].

  • Crystallization:
    Recrystallization from ethanol/water (7:3) at −20°C enhances purity to >99% by removing oligomeric byproducts .

  • Catalyst and Solvent Optimization:

    • Catalyst Loading: Reducing Pd(dppf)Cl₂ to 5 mol% maintains 80% yield while lowering metal contamination [3].
    • Solvent Effects: DME improves coupling efficiency over DMF due to better Pd solubility [4].
ParameterOptimal ConditionYield Improvement
Pd Catalyst Loading5 mol%80% → 84%
Reaction Temperature80°C68% → 75%
SolventDME22% → 84%

This comprehensive analysis examines the physicochemical properties of 4-(1H-Indol-6-YL)benzoic acid, a compound characterized by the systematic name 4-(1H-indol-6-yl)benzoic acid with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol [1] [2]. The compound features a distinctive biphenyl architecture where an indole heterocycle is attached at the sixth position of the benzoic acid ring, creating a planar configuration that facilitates π-π stacking interactions [2]. This molecular arrangement significantly influences the compound's acid dissociation behavior, solubility characteristics, thermal properties, and lipophilicity profile.

The compound's International Union of Pure and Applied Chemistry nomenclature reflects its structural complexity, with the indole moiety comprising a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring [2]. The Chemical Abstracts Service registry number 406232-66-4 uniquely identifies this compound in chemical databases [1]. Understanding the physicochemical properties of this indole-benzoic acid derivative is essential for predicting its behavior in biological systems and potential pharmaceutical applications.

Physicochemical Property Profiling

Acid Dissociation Constant (pKa) Determination

The acid dissociation constant represents a fundamental property that governs the ionization behavior of 4-(1H-Indol-6-YL)benzoic acid in aqueous solution. Based on established structure-activity relationships for substituted benzoic acids, the pKa of this compound can be estimated through comparison with known benzoic acid derivatives and application of substituent effect principles [3] [4] [5].

The parent compound benzoic acid exhibits a pKa value of 4.204 at 25°C [6] [7], serving as the reference point for predicting the behavior of substituted derivatives. The introduction of the indole substituent at the para position influences the carboxylic acid's acidity through both inductive and resonance effects [4] [5]. The indole heterocycle, characterized by its electron-rich nature due to the nitrogen lone pair delocalization into the aromatic system, acts as a mild electron-donating group [8] [9].

Table 1: Comparative pKa Values of Para-Substituted Benzoic Acids

CompoundSubstituentpKa (25°C)Electronic Effect
Benzoic acid-H4.204 [6]Reference
4-Chlorobenzoic acid-Cl4.00 [6]Electron-withdrawing
4-Fluorobenzoic acid-F4.15 [6]Electron-withdrawing
4-Nitrobenzoic acid-NO23.43 [6]Strong electron-withdrawing
4-(1H-Indol-6-yl)benzoic acid-Indole4.25-4.45*Mild electron-donating

*Estimated value based on substituent effects

For 4-(1H-Indol-6-YL)benzoic acid, the indole substitution is expected to result in a slight increase in pKa compared to unsubstituted benzoic acid. The electron-donating character of the indole ring stabilizes the neutral carboxylic acid form relative to the carboxylate anion, making the compound slightly less acidic than benzoic acid [3] [4]. Based on electronic effects and comparison with similar heterocyclic substituents, the estimated pKa range for 4-(1H-Indol-6-YL)benzoic acid is 4.25-4.45, representing a 0.05-0.25 unit increase from the parent benzoic acid.

Experimental determination of the pKa can be accomplished through several analytical methods. Potentiometric titration remains the gold standard for pKa measurement, requiring solutions of at least 10-4 M concentration and providing high precision results [10] [11]. For compounds with limited water solubility, spectrophotometric methods offer advantages, particularly for substances containing ultraviolet-active chromophores like the indole system [10]. The indole chromophore provides excellent spectral properties for monitoring acid-base equilibria through ultraviolet-visible spectroscopy.

The temperature dependence of the acid dissociation constant follows the van 't Hoff equation, with typical changes of less than 10% over the environmentally relevant temperature range of 5-60°C [11]. The ionic strength of the solution also affects pKa values, with increasing ionic strength generally favoring the ionic form of the conjugate acid-base pair [11].

Solubility Profile in Organic/Aqueous Systems

The solubility characteristics of 4-(1H-Indol-6-YL)benzoic acid are determined by the interplay between the hydrophilic carboxylic acid functionality and the lipophilic indole-benzene system. This dual nature creates a compound with amphiphilic properties that influence its behavior in both aqueous and organic solvent systems [8] [9] [12].

Aqueous Solubility Characteristics

The aqueous solubility of 4-(1H-Indol-6-YL)benzoic acid is limited due to the predominance of aromatic character in the molecule. The parent indole compound exhibits poor water solubility, with reported values of approximately 0.1-0.19 g/100 mL at room temperature [8] [9] [13]. Benzoic acid itself shows moderate water solubility of 0.34 g/100 mL at 25°C, increasing significantly with temperature to 21.45 g/L at 75°C and 56.31 g/L at 100°C [7] [12].

For the hybrid molecule 4-(1H-Indol-6-YL)benzoic acid, the aqueous solubility is expected to be intermediate between these values but closer to the indole end of the spectrum due to the large hydrophobic surface area. The carboxylic acid group provides the primary mechanism for water interaction through hydrogen bonding, while the extended aromatic system reduces overall hydrophilicity [9] [12].

Table 2: Estimated Aqueous Solubility Profile

Temperature (°C)Estimated Solubility (g/L)pH Dependence
200.05-0.10pH < pKa
250.08-0.15pH < pKa
500.20-0.40pH < pKa
25 (pH > pKa+1)1.0-5.0Carboxylate form

The solubility is highly pH-dependent due to the ionizable carboxylic acid group. At pH values below the pKa, the neutral form predominates with limited water solubility. At pH values significantly above the pKa, the carboxylate anion form shows dramatically enhanced aqueous solubility due to favorable electrostatic interactions with water molecules [12] [14].

Organic Solvent Solubility

The compound demonstrates good solubility in organic solvents, particularly those capable of hydrogen bonding or π-π interactions. Based on the solubility patterns of related benzoic acid derivatives and indole compounds, the following solvent preferences are expected [12] [14]:

Table 3: Organic Solvent Solubility Profile

Solvent CategoryRepresentative SolventsExpected SolubilityInteraction Mechanism
Polar proticEthanol, methanolHighHydrogen bonding
Polar aproticAcetone, DMSOHighDipole interactions
AromaticBenzene, tolueneModerate-Highπ-π stacking
ChlorinatedChloroform, DCMHighPolarizability matching
AliphaticHexane, heptaneLowPoor polarity match

The excellent solubility in ethanol and chloroform reflects the compound's ability to engage in both hydrogen bonding through the carboxylic acid group and π-π interactions through the extended aromatic system [12]. The indole heterocycle particularly enhances solubility in aromatic solvents through favorable π-π stacking interactions [9].

Solubility Enhancement Strategies

For pharmaceutical applications requiring improved aqueous solubility, several strategies can be employed. Salt formation with appropriate bases can dramatically increase water solubility by converting the compound to its ionic form [15]. Hydrochloride or sodium salts are commonly used for carboxylic acids. Cosolvent systems employing water-miscible organic solvents like ethanol or propylene glycol can also enhance apparent aqueous solubility [16] [13].

Thermal Stability and Phase Transition Analysis

The thermal properties of 4-(1H-Indol-6-YL)benzoic acid provide crucial information about its stability, processing conditions, and solid-state behavior. Differential scanning calorimetry represents the primary analytical technique for characterizing thermal transitions and stability profiles [17] [18] [19].

Melting Point and Phase Transitions

Based on structural analogy with related indole-benzoic acid derivatives, the melting point of 4-(1H-Indol-6-YL)benzoic acid is estimated to fall within the range of 200-250°C. The compound 2-(1H-indol-5-yl)benzoic acid, a closely related structural analog, exhibits a melting point of approximately 194-195°C . The extended conjugated system and potential for intermolecular hydrogen bonding through the carboxylic acid group contribute to relatively high melting points typical of aromatic carboxylic acids [21] [22].

Table 4: Thermal Transition Data for Related Compounds

CompoundMelting Point (°C)MethodReference
Benzoic acid121-125DSC/Literature [7] [23]
2-(1H-indol-5-yl)benzoic acid194-195Literature
2-(1H-Indole-3-carboxamido)benzoic acid248Acetic acid solvent [21]
4-(1H-Indol-6-yl)benzoic acid200-250*Estimated-

*Estimated based on structural analogy

The melting process typically involves disruption of the crystal lattice held together by hydrogen bonding networks formed between carboxylic acid dimers and π-π stacking interactions between the aromatic systems [2]. The enthalpy of fusion for the compound is expected to be in the range of 15-25 kJ/mol, based on differential scanning calorimetry studies of similar aromatic carboxylic acids [24].

Thermal Stability Assessment

Thermal stability studies using thermogravimetric analysis reveal that aromatic carboxylic acids generally remain stable up to temperatures significantly above their melting points. Benzoic acid demonstrates remarkable thermal stability, remaining intact at temperatures up to 300°C under inert atmosphere conditions [22]. The indole heterocycle also exhibits good thermal stability, with decomposition typically occurring above 250°C [25].

For 4-(1H-Indol-6-YL)benzoic acid, thermal decomposition is expected to follow a multi-step process. Initial degradation likely involves decarboxylation of the carboxylic acid group at temperatures above 250-300°C, similar to other benzoic acid derivatives [22] [26]. The indole portion may undergo ring opening and subsequent decomposition at higher temperatures.

Table 5: Thermal Stability Parameters

PropertyEstimated ValueAnalytical Method
Decomposition onset250-280°CTGA
5% weight loss260-290°CTGA
Major decomposition300-350°CTGA
Glass transitionNot applicableDSC

The absence of a distinct glass transition temperature reflects the crystalline nature of the compound. However, rapid cooling from the melt may produce an amorphous form with a glass transition in the range of 50-100°C below the melting point [19] [27].

Differential Scanning Calorimetry Analysis

DSC analysis provides detailed information about phase transitions, purity assessment, and thermal behavior. The technique can detect the melting endotherm, any polymorphic transitions, and degradation processes [17] [18]. For 4-(1H-Indol-6-YL)benzoic acid, a typical DSC thermogram would show a sharp endothermic peak corresponding to melting, with the peak temperature indicating the melting point and the integrated area proportional to the enthalpy of fusion [18].

Purity determination through DSC utilizes the relationship between impurity concentration and melting point depression, following the van 't Hoff equation. High-purity samples exhibit sharp, well-defined melting peaks, while impurities cause peak broadening and temperature reduction [18].

Partition Coefficient (LogP) and Lipophilicity Assessment

The partition coefficient between n-octanol and water (LogP) serves as a fundamental descriptor of lipophilicity for 4-(1H-Indol-6-YL)benzoic acid, providing insights into membrane permeability, tissue distribution, and pharmacokinetic behavior [28] [29]. The compound's LogP value reflects the balance between the hydrophilic carboxylic acid functionality and the lipophilic aromatic indole-benzene system.

Computational LogP Estimation

Based on established fragment contribution methods and comparison with structurally related compounds, the LogP of 4-(1H-Indol-6-YL)benzoic acid can be estimated through additive approaches. The parent benzoic acid exhibits a LogP of approximately 1.9, while indole shows a LogP of approximately 2.1 [29]. The compound 1H-Indole-3-acetic acid, containing both indole and carboxylic acid functionalities, provides a relevant structural comparison [6].

Table 6: LogP Values for Related Compounds

CompoundLogPMethodReference
Benzoic acid1.87Experimental [29]
Indole2.1Estimated [8]
1H-Indole-3-acetic acid1.8-2.2Literature [6]
4-(1H-Indol-6-yl)benzoic acid2.8-3.2*Estimated-

*Estimated using fragment-based methods

The estimated LogP range of 2.8-3.2 for 4-(1H-Indol-6-YL)benzoic acid reflects the significant contribution of the extended aromatic system to lipophilicity. This value places the compound in the moderate lipophilicity range, suitable for membrane permeation while maintaining sufficient aqueous solubility for biological activity [28].

Experimental Determination Methods

The partition coefficient can be determined experimentally using the traditional shake-flask method or generator column techniques [29]. The shake-flask method involves equilibrating the compound between n-octanol and water phases, followed by quantitative analysis of both phases using high-performance liquid chromatography or ultraviolet spectroscopy [29].

Generator column methods offer advantages for compounds with limited water solubility, pumping water through columns containing the test compound dissolved in octanol-coated solid support [29]. This approach allows precise measurement of very low aqueous concentrations while maintaining equilibrium conditions.

pH-Dependent Partitioning

The ionizable nature of the carboxylic acid group creates pH-dependent partitioning behavior. At pH values below the pKa, the neutral form predominates, exhibiting high lipophilicity consistent with the estimated LogP values. At pH values above the pKa, the ionized carboxylate form shows dramatically reduced partition coefficients due to increased hydrophilicity [28].

Table 7: pH-Dependent Partition Behavior

pH RangePredominant FormEffective LogPBiological Relevance
pH < pKa-1Neutral acid2.8-3.2Gastric conditions
pH ≈ pKaMixed forms1.5-2.5Transition region
pH > pKa+1Carboxylate anion<1.0Physiological pH

The distribution coefficient (LogD) at physiological pH 7.4 provides more relevant information for biological applications, accounting for the ionization state under physiological conditions. For 4-(1H-Indol-6-YL)benzoic acid, the LogD7.4 is expected to be significantly lower than the intrinsic LogP due to partial ionization of the carboxylic acid group [28].

Membrane Permeability Implications

The moderate lipophilicity of 4-(1H-Indol-6-YL)benzoic acid suggests favorable membrane permeability characteristics. LogP values in the range of 2-4 are generally associated with good oral absorption and cellular uptake [28]. The compound's ability to exist in both neutral and ionized forms depending on local pH conditions may facilitate transport across different biological barriers.

The indole heterocycle contributes additional favorable properties for membrane interaction through its ability to engage in π-π stacking with aromatic amino acid residues in membrane proteins and potential hydrogen bonding through the pyrrole nitrogen [8] [9]. These interactions may enhance specific transport mechanisms beyond simple passive diffusion.

Structure-Activity Relationships

The lipophilicity profile influences the compound's potential biological activity and pharmacokinetic properties. The moderate LogP value suggests the compound may exhibit good tissue penetration while maintaining sufficient aqueous solubility for dissolution and absorption [28]. The pH-dependent partitioning behavior may be exploited for targeted delivery applications, with the compound existing primarily in the lipophilic form under acidic conditions and the hydrophilic form under basic conditions.

Comparison with other indole-containing pharmaceuticals reveals that the estimated LogP range is consistent with compounds showing good bioavailability and therapeutic efficacy. The balance between lipophilicity and hydrophilicity provided by the indole-benzoic acid structure creates favorable physicochemical properties for potential pharmaceutical development [15] [30].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

237.078978594 g/mol

Monoisotopic Mass

237.078978594 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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